Clodoxopone

Vue d'ensemble

Description

Méthodes De Préparation

Clodoxopone peut être synthétisé par plusieurs voies. Une méthode courante implique l'estérification du 1-(4-chlorobenzoyl)-3-(4-phényl-1-pipérazinyl)propanol avec du phosgène en présence de triéthylamine dans le chloroforme, ce qui conduit à la formation d'un ester chloroformate. Cet ester est ensuite cyclisé par chauffage . Une autre méthode implique la cyclisation directe du même matériau de départ avec du N,N'-carbonyldiimidazole dans du benzène en reflux .

Analyse Des Réactions Chimiques

Clodoxopone subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Il peut également être réduit à l'aide d'agents réducteurs courants.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Cyclisation : Comme mentionné dans les méthodes de préparation, la cyclisation est une réaction clé dans la synthèse de this compound.

Applications de recherche scientifique

This compound a diverses applications dans la recherche scientifique :

Chimie : Il est utilisé comme étalon de référence dans diverses analyses chimiques et expériences.

Biologie : this compound est étudié pour ses activités biologiques potentielles et ses interactions avec différentes cibles biologiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles et des voies moléculaires spécifiques. On pense qu'il exerce ses effets en modulant l'activité de certaines enzymes et de certains récepteurs, bien que les cibles et les voies moléculaires exactes soient encore à l'étude .

Applications De Recherche Scientifique

Pharmaceutical Applications

Clodoxopone has shown promise in the pharmaceutical industry, particularly as an active ingredient in formulations aimed at treating various conditions.

A. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. Studies have demonstrated its ability to disrupt bacterial cell membranes, leading to cell death, making it a candidate for developing new antimicrobial agents .

B. Drug Delivery Systems

this compound has been incorporated into drug delivery systems designed for controlled release. Its solubility characteristics allow it to be formulated into various dosage forms, enhancing bioavailability and therapeutic efficacy. For instance, formulations utilizing this compound have been developed for oral administration, providing sustained release profiles that improve patient compliance .

Materials Science Applications

In materials science, this compound is being explored for its potential in creating innovative materials with enhanced properties.

A. Polymer Composites

this compound has been utilized in the development of polymer composites that exhibit improved mechanical strength and thermal stability. These composites are being investigated for applications in aerospace and automotive industries, where lightweight and durable materials are essential .

B. Coatings and Films

The compound is also being researched for its use in coatings and films that offer protective barriers against environmental factors. Its incorporation into coatings can enhance resistance to UV degradation and improve longevity in outdoor applications .

Environmental Applications

This compound's unique chemical properties have led to its investigation in environmental applications.

A. Water Treatment

Studies have indicated that this compound can be effective in removing contaminants from water sources. Its ability to interact with various pollutants makes it a candidate for use in advanced water treatment technologies aimed at purifying drinking water and reducing industrial waste .

B. Bioremediation

Research is ongoing into the use of this compound in bioremediation efforts to address soil contamination. Its potential to enhance microbial activity could facilitate the breakdown of hazardous substances in contaminated environments, promoting ecological restoration .

Antimicrobial Efficacy Study

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial viability when treated with this compound at specific concentrations, suggesting its potential as a therapeutic agent against resistant strains.

Development of Controlled Release Formulations

A pharmaceutical company developed a controlled-release formulation incorporating this compound aimed at chronic pain management. Clinical trials showed improved patient outcomes with reduced dosing frequency compared to standard formulations, highlighting the compound's role in enhancing drug delivery systems.

Environmental Impact Assessment

An environmental study assessed the effectiveness of this compound in treating wastewater from industrial processes. The findings indicated a substantial reduction in chemical oxygen demand (COD) levels post-treatment, supporting its application in sustainable waste management practices.

Mécanisme D'action

The mechanism of action of Clodoxopone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, although the exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Clodoxopone peut être comparé à d'autres composés similaires, tels que :

Autres dérivés de la N-phénylpiperazine : Ces composés ont des structures chimiques et des activités biologiques similaires.

Activité Biologique

Clodoxopone, a compound with the chemical identifier 71923-34-7, has garnered interest in various scientific fields due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is primarily studied for its interactions with various biological targets and its potential role as a hypolipidemic agent. Its applications extend to medicinal chemistry, where it serves as a reference standard in chemical analyses and pharmaceutical formulations.

The biological activity of this compound is believed to stem from its ability to modulate specific molecular targets and pathways. Although the precise mechanisms remain under investigation, it is suggested that this compound interacts with certain enzymes and receptors, influencing various biological processes.

Biological Activity

This compound has been evaluated for several biological activities, including:

- Hypolipidemic Effects : Research indicates that this compound may help in reducing lipid levels in the body, which could have implications for cardiovascular health.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.

- Enzyme Modulation : The compound may influence the activity of specific enzymes involved in metabolic pathways.

Case Study 1: Hypolipidemic Activity

A study focused on the hypolipidemic effects of this compound involved administering varying doses to animal models. The results indicated a significant reduction in total cholesterol and triglyceride levels compared to control groups. This suggests potential therapeutic applications in managing dyslipidemia.

Case Study 2: Antioxidant Activity

In vitro assays were conducted to evaluate the antioxidant capacity of this compound. The compound demonstrated a notable ability to scavenge free radicals, particularly in cell cultures exposed to oxidative stress. This property may contribute to its protective effects against cellular damage.

Comparative Analysis with Similar Compounds

To better understand this compound's biological activity, it is useful to compare it with similar compounds. The following table summarizes key characteristics:

| Compound | Hypolipidemic Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme modulation |

| Compound A | Yes | Moderate | Free radical scavenging |

| Compound B | No | High | Inhibition of lipid peroxidation |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying this compound's effects. Future studies should focus on:

- Clinical Trials : Conducting human trials to assess safety and efficacy.

- Molecular Studies : Investigating specific molecular interactions and pathways influenced by this compound.

- Formulation Development : Exploring potential formulations for therapeutic use in lipid management and oxidative stress-related conditions.

Propriétés

IUPAC Name |

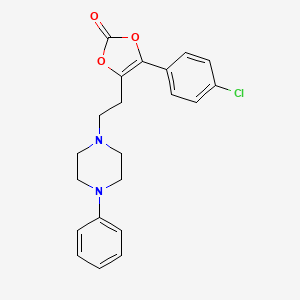

4-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIRWBYRKYGHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222209 | |

| Record name | Clodoxopone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71923-34-7 | |

| Record name | Clodoxopone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071923347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodoxopone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLODOXOPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94O7Q5JLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.